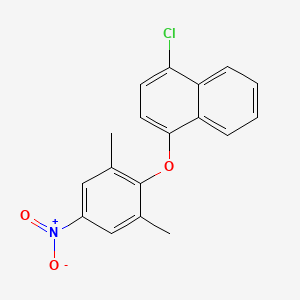
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a nitrophenoxy group attached to the naphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2,6-dimethylphenol to produce 2,6-dimethyl-4-nitrophenol. This intermediate is then reacted with 1-chloronaphthalene under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Chloro-4-(2,6-dimethyl-4-aminophenoxy)naphthalene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydroxide or potassium tert-butoxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized naphthalene derivatives.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In industrial applications, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(2,6-dimethylphenoxy)naphthalene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Chloro-4-(4-nitrophenoxy)naphthalene: Lacks the methyl groups, which can affect its steric and electronic properties.
1-Bromo-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene: Substitution of chlorine with bromine can lead to differences in reactivity and interaction with biological targets.
Uniqueness
1-Chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene is unique due to the presence of both the nitro group and the dimethyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
90040-34-9 |
|---|---|
Formule moléculaire |
C18H14ClNO3 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
1-chloro-4-(2,6-dimethyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H14ClNO3/c1-11-9-13(20(21)22)10-12(2)18(11)23-17-8-7-16(19)14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
Clé InChI |
JSRVQLFAYPUINX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



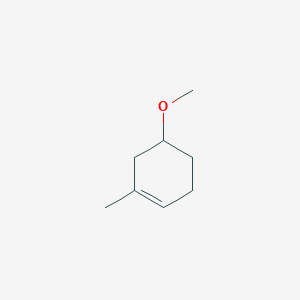
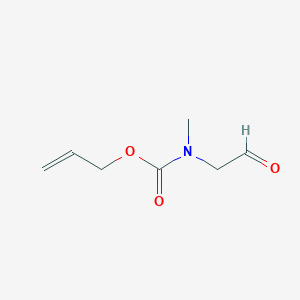
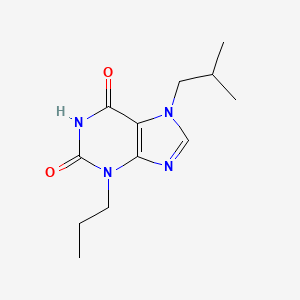


![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)


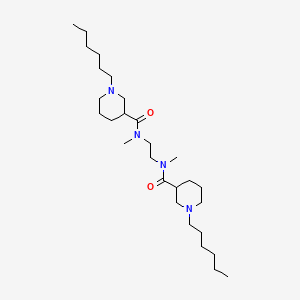
![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)



